N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide
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Overview
Description
N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanocyclobutyl group, a methyl group, and a phenylcarbamoyl group attached to a benzamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide typically involves the following steps:
Cyanoacetylation of Amines: This step involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives.
Condensation Reactions: The cyanoacetamide derivatives are then subjected to condensation reactions with carboxylic acids and amines in the presence of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group with nucleophiles, leading to the formation of new compounds.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, carboxylic acids, and amines. Conditions such as ultrasonic irradiation and the use of solid acid catalysts are often employed to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions include various cyanoacetamide and benzamide derivatives, which can be further utilized in the synthesis of biologically active compounds .
Scientific Research Applications
N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide and other benzamide derivatives .
Uniqueness
N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide is unique due to its specific structural features, such as the presence of a cyanocyclobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-4-(phenylcarbamoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-24(20(14-21)12-5-13-20)18(25)15-8-10-17(11-9-15)23-19(26)22-16-6-3-2-4-7-16/h2-4,6-11H,5,12-13H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIFZTGPGPIXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2)C3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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